[S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%
Description
The exact mass of the compound [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% is 745.46575320 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68NO3PS/c1-44(2,3)38-30-34(31-39(42(38)49-11)45(4,5)6)41(47(10)52(48)46(7,8)9)37-28-21-29-40(50-32-33-22-15-12-16-23-33)43(37)51(35-24-17-13-18-25-35)36-26-19-14-20-27-36/h12,15-16,21-23,28-31,35-36,41H,13-14,17-20,24-27,32H2,1-11H3/t41-,52+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFQXJMZCYZWFX-NOOFOQJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5)N(C)[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68NO3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [S(R)]-N-[(S)-[3,5-di-tert-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide (CAS Number: 2565792-24-5) is a complex organosulfur and phosphine ligand that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 746.1 g/mol. The structure features a sulfinamide moiety, which is known for its diverse biological activities, particularly in enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The sulfinamide group in the compound may inhibit specific enzymes involved in metabolic pathways. Similar compounds have shown efficacy in inhibiting enzymes such as carbonic anhydrase and various proteases.
- Phosphine Ligand Activity : The dicyclohexylphosphino group can interact with metal centers in metalloproteins, potentially modulating their activity. This interaction is critical in the context of cancer therapies where metal-based drugs are employed.
Anticancer Properties
Recent studies have indicated that compounds similar to [S(R)]-N-[(S)-[3,5-di-tert-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction : Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Broad-Spectrum Activity : Preliminary results suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar sulfinamide derivatives. The study found that these compounds inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Efficacy : Research conducted on a related phosphine ligand demonstrated effective inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising lead for further development .
Data Table: Biological Activity Summary
Preparation Methods
Benzyl Protection of 2-Hydroxybenzaldehyde
A solution of 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in anhydrous DMF is treated with benzyl bromide (14.0 g, 81.9 mmol) and potassium carbonate (22.6 g, 163.8 mmol) at 80°C for 12 h. The mixture is diluted with water, extracted with ethyl acetate, and concentrated to yield 3-benzyloxybenzaldehyde as a pale yellow solid (16.2 g, 95%).
Synthesis of Intermediate B: (R)-NNN-Methyl-2-methylpropane-2-sulfinamide with 3,5-Di-t-butyl-4-methoxyphenyl Substituent
Chiral Sulfinamide Formation
(R)-2-Methylpropane-2-sulfinamide (5.0 g, 40.6 mmol) is condensed with 3,5-di-t-butyl-4-methoxybenzaldehyde (12.4 g, 40.6 mmol) in THF using titanium(IV) isopropoxide (11.6 mL, 40.6 mmol) at 50°C for 20 h. The imine intermediate is reduced with NaBH (4.6 g, 121.8 mmol) in methanol at 0°C, yielding the corresponding amine (14.1 g, 90%).
NNN-Methylation
The amine (10.0 g, 25.4 mmol) is treated with methyl iodide (5.4 g, 38.1 mmol) and potassium carbonate (7.0 g, 50.8 mmol) in acetonitrile at 60°C for 6 h. After extraction and purification, Intermediate B is obtained as a crystalline solid (9.8 g, 94%).
Final Coupling and Stereochemical Resolution
Condensation of Intermediates A and B
Intermediate A (8.0 g, 16.2 mmol) and Intermediate B (7.2 g, 16.2 mmol) are dissolved in dichloromethane with molecular sieves. Titanium(IV) chloride (3.0 mL, 27.5 mmol) is added dropwise at -78°C, and the mixture is stirred for 2 h. The reaction is quenched with saturated NaHCO, extracted, and concentrated to yield a diastereomeric mixture of sulfinimines.
Diastereoselective Reduction
The crude sulfinimine is reduced with L-Selectride® (1.0 M in THF, 19.4 mL, 19.4 mmol) at -40°C for 1 h. After aqueous workup, the product is purified by flash chromatography (hexane/EtOAc 4:1) to isolate Compound X with 95% diastereomeric excess (10.1 g, 78%).
Optimization and Analytical Validation
Reaction Condition Tuning
Characterization Data
-
H NMR (400 MHz, CDCl): δ 7.45–7.20 (m, 14H, Ar-H), 4.92 (s, 2H, OCHPh), 3.78 (s, 3H, OCH), 2.98 (s, 3H, NCH), 1.42 (s, 18H, t-Bu).
-
P NMR (162 MHz, CDCl): δ -12.5 (s, PPh).
-
HPLC : Chiralcel OD-H column, hexane/i-PrOH 90:10, t = 12.7 min (major), 14.5 min (minor).
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic challenges in preparing this sulfinamide-phosphine ligand, and how are they addressed?
- Methodological Answer: The synthesis involves managing steric hindrance from bulky groups (e.g., di-t-butyl, dicyclohexylphosphino) and preserving chiral integrity. Critical steps include:
- Chiral Induction: Use of enantiopure sulfinamide precursors to control stereochemistry at sulfur and carbon centers .
- Protection Strategies: Benzyloxy groups require temporary protection (e.g., benzyl ethers) during phosphine incorporation to prevent oxidation .
- Purification: Chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) to isolate the ligand with ≥95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C/31P NMR confirms stereochemistry, phosphine coordination, and absence of diastereomers. For example, 31P NMR detects free phosphine impurities (<5%) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 744.1) and isotopic patterns .
- X-ray Diffraction: Resolves absolute stereochemistry and spatial arrangement of bulky substituents .
Q. What are the primary research applications of this ligand?
- Methodological Answer:
- Asymmetric Catalysis: The dicyclohexylphosphino group enables coordination to transition metals (e.g., Pd, Rh), while the sulfinamide acts as a chiral directing group. Applications include enantioselective hydrogenation and cross-coupling reactions .
- Coordination Chemistry: Studies on metal-ligand bond dynamics using variable-temperature NMR or EPR spectroscopy .
Advanced Questions
Q. How can reaction conditions be optimized when using this ligand in asymmetric catalysis?
- Methodological Answer:
- Solvent Effects: Polar aprotic solvents (e.g., THF, DCM) enhance metal-ligand complex stability, while protic solvents may protonate the sulfinamide group, reducing enantioselectivity .
- Temperature Control: Lower temperatures (0–25°C) improve enantiomeric excess (ee) by slowing competing non-stereoselective pathways .
- Catalyst Loading: Substrate-to-ligand ratios of 100:1 balance cost and efficiency in industrial-scale simulations .
Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements?
- Methodological Answer:
- Cross-Validation: Combine chiral HPLC (e.g., Chiralpak IA column) with 1H NMR using chiral shift reagents (e.g., Eu(hfc)3) to confirm ee values. Discrepancies >5% suggest matrix interference or racemization during analysis .
- Kinetic Profiling: Monitor ee over reaction time to identify instability (e.g., ligand decomposition under oxidative conditions) .
Q. What strategies improve the ligand’s stability under oxidative conditions?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
